molecular formula C13H7F9O2 B067550 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione CAS No. 168920-97-6

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione

Cat. No.: B067550
CAS No.: 168920-97-6
M. Wt: 366.18 g/mol
InChI Key: MYWBHGPUNSBHHA-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione typically involves the introduction of fluorine atoms into the heptane backbone. One common method is the reaction of a phenylheptane derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorinating agents and catalysts is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

    Oxidation: Fluorinated ketones and carboxylic acids.

    Reduction: Fluorinated alcohols and hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. This makes it an attractive candidate for various applications, including drug development and material science.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A fluorinated alcohol with similar stability and chemical resistance.

    4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid: A fluorinated carboxylic acid with applications in organic synthesis and material science.

    4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: A fluorinated iodide used in various chemical reactions.

Uniqueness

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione stands out due to its phenyl group, which imparts additional chemical properties and potential applications. The combination of the phenyl group with the highly fluorinated heptane backbone makes this compound unique and valuable for specific scientific and industrial uses.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(24)6-8(23)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBHGPUNSBHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895962
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168920-97-6
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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